molecular formula C8H5ClF3NO2S B1375895 N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride CAS No. 642461-04-9

N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride

Cat. No.: B1375895
CAS No.: 642461-04-9
M. Wt: 271.64 g/mol
InChI Key: OHGCUODTFLYDEK-UHFFFAOYSA-N
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Description

N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride is an organosulfur compound characterized by the presence of a benzenesulfonyl group and a trifluoroethanimidoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride typically involves the reaction of benzenesulfonyl chloride with 2,2,2-trifluoroethanimidoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents, with additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound include sulfonamides and sulfonate esters, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride involves its reactivity with nucleophiles. The benzenesulfonyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of sulfonamide or sulfonate ester products. The trifluoroethanimidoyl chloride moiety enhances the compound’s electrophilicity, making it more reactive towards nucleophiles .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2S/c9-7(8(10,11)12)13-16(14,15)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGCUODTFLYDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10802759
Record name N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10802759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642461-04-9
Record name N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10802759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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